1-[(Phenylsulfonyl)acetyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Phenylsulfonyl)acetyl]azepane is a chemical compound that belongs to the class of azepanes. It is a white powder that has a molecular formula of C14H19NO4S and a molecular weight of 309.37 g/mol. This compound is known for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
1-[(Phenylsulfonyl)acetyl]azepane has potential applications in scientific research, particularly in the field of biochemistry and physiology. It can be used as a tool to study the role of specific enzymes and receptors in biological systems. For example, it has been used to investigate the role of the enzyme histone deacetylase 6 (HDAC6) in cancer cells. It has also been used to study the function of the dopamine receptor D3 in the brain.
Wirkmechanismus
The mechanism of action of 1-[(Phenylsulfonyl)acetyl]azepane is not fully understood. However, it is believed to work by inhibiting specific enzymes or receptors in biological systems. For example, it has been shown to inhibit HDAC6 activity, which can lead to the accumulation of misfolded proteins and cell death in cancer cells. It has also been shown to selectively bind to the dopamine receptor D3, which can modulate dopamine signaling in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific system being studied. In cancer cells, it can induce cell death by inhibiting HDAC6 activity. In the brain, it can modulate dopamine signaling by selectively binding to the dopamine receptor D3. However, more research is needed to fully understand the effects of this compound in different biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(Phenylsulfonyl)acetyl]azepane in lab experiments is its potential specificity for certain enzymes or receptors. This can allow researchers to study the function of these targets in biological systems. However, one limitation is that the compound may have off-target effects that can complicate the interpretation of results. Additionally, the compound may not be suitable for use in certain systems due to its chemical properties or toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-[(Phenylsulfonyl)acetyl]azepane. One direction is to further investigate the specific targets of this compound in different biological systems. This can help to better understand the mechanisms of action and potential applications of the compound. Another direction is to develop more selective analogs of the compound that can target specific enzymes or receptors with greater precision. Finally, the compound could be tested in animal models to evaluate its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[(Phenylsulfonyl)acetyl]azepane involves the reaction of 1-azepanamine with phenylsulfonyl chloride and acetic anhydride in the presence of a base. The reaction takes place at room temperature and produces the desired compound in good yield. The purity of the compound can be improved by recrystallization.
Eigenschaften
Molekularformel |
C14H19NO3S |
---|---|
Molekulargewicht |
281.37 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-2-(benzenesulfonyl)ethanone |
InChI |
InChI=1S/C14H19NO3S/c16-14(15-10-6-1-2-7-11-15)12-19(17,18)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 |
InChI-Schlüssel |
WQVBNJTZWGRYDJ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.